1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
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Overview
Description
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups, and connected through a methanamine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:
Formation of 1,3-dimethyl-1H-pyrazole: This can be achieved by the reaction of hydrazine with acetylacetone under acidic conditions.
Alkylation: The 1,3-dimethyl-1H-pyrazole is then alkylated using formaldehyde and a secondary amine to form the methanamine linkage.
Coupling: The final step involves coupling the alkylated pyrazole with another pyrazole ring, which is also methyl-substituted, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents may be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole amines.
Substitution: Formation of various substituted pyrazoles depending on the substituent used.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-methyl-1H-pyrazole: Another pyrazole derivative with a single methyl substitution.
1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A more complex pyrazole derivative with additional functional groups.
Uniqueness
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its dual pyrazole structure and the presence of a methanamine linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H18ClN5 |
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Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9-6-11(16(3)14-9)8-12-7-10-4-5-13-15(10)2;/h4-6,12H,7-8H2,1-3H3;1H |
InChI Key |
UHCCMORXTSOEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=CC=NN2C)C.Cl |
Origin of Product |
United States |
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